molecular formula C7H11N5O B1489122 (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1864167-80-5

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B1489122
CAS No.: 1864167-80-5
M. Wt: 181.2 g/mol
InChI Key: XNDCWSUQZXTOQZ-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in various chemical reactions.

Biochemical Analysis

Biochemical Properties

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to engage in hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity to target proteins . Additionally, the azetidine ring may contribute to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and safety. Studies have shown that this compound remains stable under various conditions, but it may degrade over extended periods, leading to reduced activity . Long-term exposure to the compound can also result in changes in cellular function, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 3-aminoazetidine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group in the azetidine ring can be oxidized to form the corresponding nitro compound.

  • Reduction: The triazole ring can undergo reduction reactions to yield different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are employed, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Various substituted azetidines and triazoles.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can be compared with other triazole derivatives, such as 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives and hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl) . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of This compound

List of Similar Compounds

  • 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives

  • Hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)

  • 1H-1,2,3-triazole analogs synthesized via "Click" chemistry

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCWSUQZXTOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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